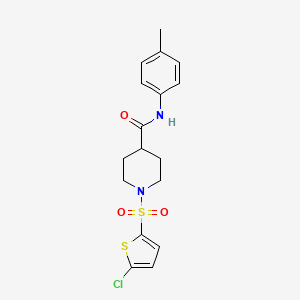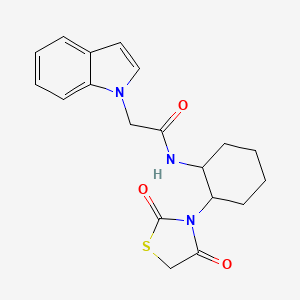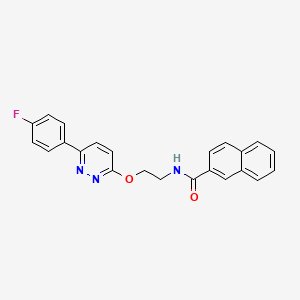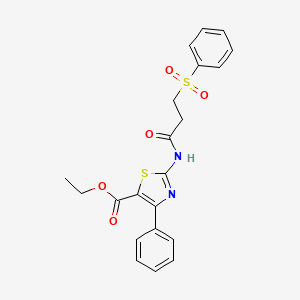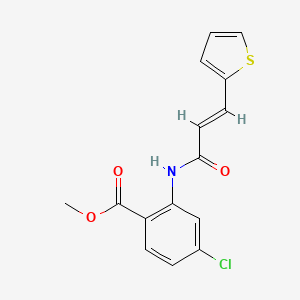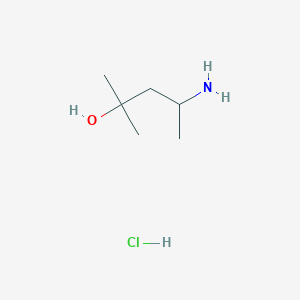![molecular formula C19H20N2O4S2 B2856746 4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097858-07-4](/img/structure/B2856746.png)
4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzamide group with the furan and thiophene-substituted ethyl group, possibly through a condensation reaction. The dimethylsulfamoyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and thiophene), an amide group, and a sulfamoyl group. These groups could engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could participate in various chemical reactions. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfamoyl groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The crystal structure of a similar compound, highlighting the importance of spectral analysis and X-ray diffraction studies for understanding molecular configurations and interactions, was described by Sharma et al. (2016). This study emphasizes the role of hydrogen bonds and π···π interactions in stabilizing crystal structures (Sharma et al., 2016).
Antimicrobial and Antiviral Applications
- Popiołek et al. (2016) designed and synthesized a new series of furan/thiophene-1,3-benzothiazin-4-one hybrids, demonstrating significant in vitro antimicrobial activity against various bacteria and yeasts. This research showcases the potential of furan and thiophene derivatives in developing new antimicrobial agents (Popiołek et al., 2016).
- Yongshi et al. (2017) reported on furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, highlighting the role of structural motifs in antiviral activity. The study provides insights into the design of antiviral agents using furan and thiophene derivatives (Yongshi et al., 2017).
Photophysical and Electrochemical Properties
- The effect of five-membered heteroaromatic linkers on the performance of phenothiazine-based dye-sensitized solar cells was investigated by Kim et al. (2011), demonstrating the impact of conjugated linkers (furan, thiophene) on solar energy conversion efficiency. This research indicates the potential of these structural motifs in enhancing the efficiency of solar cells (Kim et al., 2011).
Anticonvulsant Activity
- Lambert et al. (1995) synthesized and evaluated two new ameltolide analogues, demonstrating superior efficacy in the maximal electroshock seizure test compared to phenytoin. This study illustrates the potential of benzamide derivatives in the development of anticonvulsant drugs (Lambert et al., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-21(2)27(23,24)15-9-7-14(8-10-15)19(22)20-13-16(17-5-3-11-25-17)18-6-4-12-26-18/h3-12,16H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDREJZUXMPUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

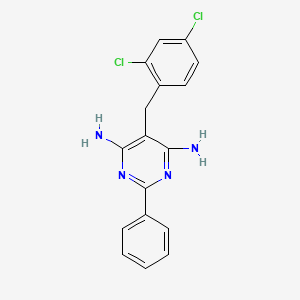
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)
![Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate](/img/structure/B2856668.png)
![6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856669.png)
![1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B2856670.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)


